3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide
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Overview
Description
3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide typically involves the reaction of 4-ethyl-1,2,5-oxadiazole-3-carboxylic acid with butoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzamide or oxadiazole ring.
Reduction: Reduced forms of the benzamide or oxadiazole ring.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer or bacterial infections.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-butoxy-N-(4-methyl-1,2,5-oxadiazol-3-yl)benzamide
- 3-butoxy-N-(4-phenyl-1,2,5-oxadiazol-3-yl)benzamide
- 3-butoxy-N-(4-chloro-1,2,5-oxadiazol-3-yl)benzamide
Uniqueness
3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide is unique due to the presence of the butoxy and ethyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C15H19N3O3 |
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Molecular Weight |
289.33 g/mol |
IUPAC Name |
3-butoxy-N-(4-ethyl-1,2,5-oxadiazol-3-yl)benzamide |
InChI |
InChI=1S/C15H19N3O3/c1-3-5-9-20-12-8-6-7-11(10-12)15(19)16-14-13(4-2)17-21-18-14/h6-8,10H,3-5,9H2,1-2H3,(H,16,18,19) |
InChI Key |
LOFZOANSANUHSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2CC |
Origin of Product |
United States |
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